6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Description
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a pyrazolopyridine-based carbohydrazide derivative characterized by a 3-methoxyphenyl substituent at position 6 and a carbohydrazide moiety at position 2. Its molecular formula is C₁₇H₁₇N₅O₂ (MW: 335.35 g/mol). Pyrazolopyridines are nitrogen-containing heterocycles with broad pharmacological relevance, including kinase inhibition and antimicrobial activities .
Synthesis: The compound is synthesized via multi-step protocols involving brominated pyrazolopyridine intermediates. For instance, describes a route using 6-bromo-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor, reacting with hydrazine derivatives to form carbohydrazide linkages . Another approach in involves functionalizing pyrazolopyridine carboxylic acids (e.g., 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) with hydrazine to yield the carbohydrazide .
Its carbohydrazide group may enhance metabolic stability compared to ester or amide analogs .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-9-14-12(16(22)19-17)8-13(18-15(14)21(2)20-9)10-5-4-6-11(7-10)23-3/h4-8H,17H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZUBVIYYSHFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves the condensation of 3-methoxybenzaldehyde with 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Common solvents used in the industrial synthesis include ethanol, methanol, and dichloromethane .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antibacterial Activity : In vitro assays have demonstrated that compounds with the pyrazolo[3,4-b]pyridine structure can inhibit the growth of Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
- Cancer Treatment : Derivatives of pyrazolo[3,4-b]pyridine have been identified as selective inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation and survival . This suggests that 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide could be further explored as a therapeutic agent in oncology.
- Neurological Disorders : The compound has shown promise in treating neurodegenerative diseases such as Alzheimer's disease by acting as an inhibitor of glycogen synthase kinase-3 (GSK-3), which is implicated in the pathogenesis of Alzheimer's .
Therapeutic Applications
The diverse pharmacological profiles of pyrazolo[3,4-b]pyridines lead to several therapeutic applications:
- Cardiovascular Diseases : Some derivatives are known to act as agonists for soluble guanylate cyclase receptors, making them potential candidates for treating chronic heart failure .
- Anti-inflammatory Agents : The ability to inhibit phosphodiesterase 4 (PDE4) suggests applications in managing inflammatory conditions .
- Erectile Dysfunction : Certain compounds have been noted for their efficacy in treating erectile dysfunction through mechanisms involving cyclic GMP pathways .
Case Study 1: Antitubercular Activity
A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives against M. tuberculosis H37Rv strain. The results indicated that specific substitutions at the N(1) and C(3) positions significantly enhanced antibacterial activity compared to standard treatments .
Case Study 2: Cancer Cell Proliferation
Another study explored the inhibitory effects of pyrazolo[3,4-b]pyridine derivatives on cancer cell lines. Results showed that these compounds could effectively reduce cell viability in breast cancer models via GSK-3 inhibition .
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Table 1: Structural analogs and key differences
Key Observations :
- Hydrazine-mediated reactions () generally yield >50% products but require rigorous purification (e.g., silica column chromatography).
- Acetylated derivatives () are synthesized via alkaline hydrolysis, which may destabilize the pyrazolopyridine core, necessitating mild conditions .
Spectroscopic Characterization
Biological Activity
The compound 6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (CAS 938022-24-3) is part of a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrazolo[3,4-b]pyridine ring system, which is known for its pharmacological potential.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5O2 |
| Molecular Weight | 299.34 g/mol |
| CAS Number | 938022-24-3 |
Anticancer Activity
Antimicrobial Properties
Another notable aspect of this compound is its antimicrobial activity. A series of pyrazolo[3,4-b]pyridines were evaluated against various microorganisms, showing promising results against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and protein synthesis pathways .
Anti-inflammatory Effects
Neuroprotective Effects
Case Study 1: DYRK1A Inhibition
Case Study 2: Antimicrobial Evaluation
A systematic evaluation was conducted on a series of pyrazolo[3,4-b]pyridines for their antimicrobial properties. The results indicated that certain derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
